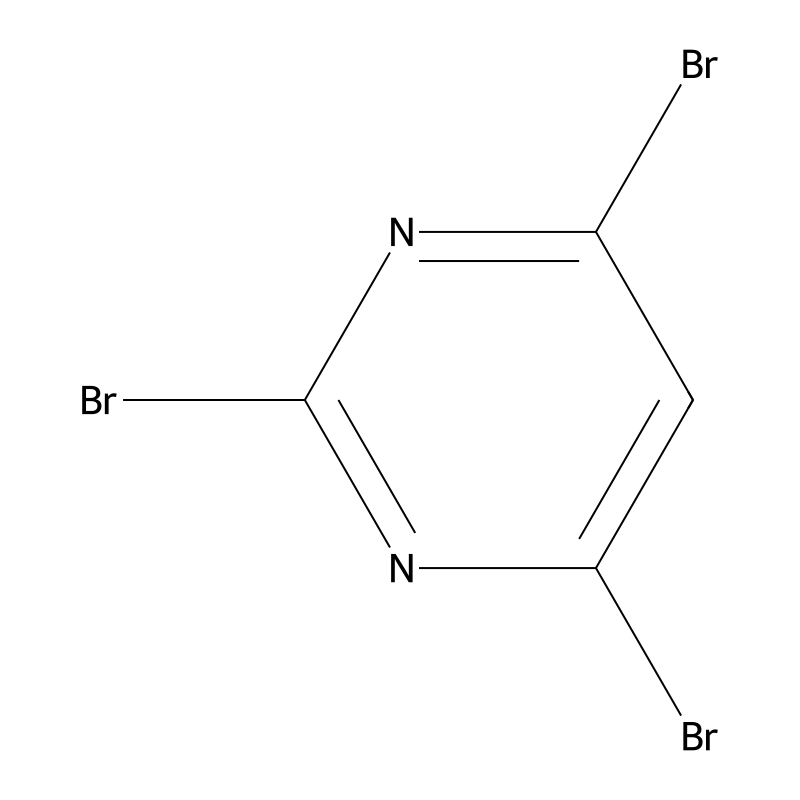

2,4,6-Tribromopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Characterization:

- Studies have been conducted on the synthesis and characterization of 2,4,6-Tribromopyrimidine. Researchers have employed various methods for its preparation, including the bromination of 2,4,6-trichloropyrimidine and the reaction of trimethylsilyl bromide with 2,4,6-triaminopyrimidine [, ].

- Characterization techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) have been used to confirm the structure and purity of the synthesized compound [, ].

Potential Biological Applications:

- The presence of bromine atoms in 2,4,6-Tribromopyrimidine suggests potential for antimicrobial activity. However, no published research directly investigating its biological properties exists.

- Further research is needed to explore its potential as an antimicrobial agent or its use in other biological applications.

Material Science and Crystal Engineering:

- The aromatic ring structure and halogenated nature of 2,4,6-Tribromopyrimidine might hold promise for applications in material science and crystal engineering.

- Its potential role in the design of new functional materials or its use as a building block in crystal engineering requires further investigation.

Important Note:

- It is crucial to emphasize that the aforementioned potential applications are speculative and require extensive research to be substantiated.

2,4,6-Tribromopyrimidine is an organic compound characterized by the chemical formula C4HBr3N2. It is a member of the pyrimidine family, which consists of a six-membered ring containing nitrogen atoms. This compound typically appears as a crystalline solid and is notable for its unique chemical properties due to the presence of three bromine atoms at the 2, 4, and 6 positions of the pyrimidine ring. The molecular weight of 2,4,6-tribromopyrimidine is approximately 316.78 g/mol, and it has a high density due to the bromine substituents, which significantly influence its physical and chemical behavior .

| Compound Name | Bromine Substituents | Chlorine Substituents | Unique Properties |

|---|---|---|---|

| 2,4,6-Tribromopyrimidine | Three | None | High reactivity; strong biological activity |

| 2,4-Dibromopyrimidine | Two | None | Moderate reactivity; less complex |

| 2-Bromopyrimidine | One | None | Simple structure; lower reactivity |

| 4,6-Dichloropyrimidine | None | Two | Different reactivity due to chlorine |

This comparison illustrates how variations in halogenation affect both chemical behavior and potential applications in different fields. Each compound has unique characteristics that make it suitable for specific uses within organic synthesis and material development .

Research indicates that 2,4,6-tribromopyrimidine exhibits biological activity that may be beneficial in various applications. It has been studied for its potential use as an antimicrobial agent, particularly against fungi and bacteria. The presence of bromine atoms enhances its ability to interact with biological molecules, potentially interfering with cellular processes or microbial growth . Furthermore, some derivatives of tribromopyrimidine have shown promise in agricultural applications as fungicides and herbicides due to their biological activity against pests .

The synthesis of 2,4,6-tribromopyrimidine typically involves controlled bromination of pyrimidine or other precursors under specific conditions to ensure high yield and purity. The general method includes:

- Bromination: Pyrimidine is treated with bromine in an inert solvent at low temperatures to selectively introduce bromine atoms at the 2, 4, and 6 positions.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to remove unreacted materials and by-products.

This method allows for efficient production while maintaining the integrity of the desired compound .

2,4,6-Tribromopyrimidine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceuticals due to its ability to form complex structures through coupling reactions.

- Agriculture: The compound is utilized in developing fungicides and herbicides that target specific biological pathways in pests.

- Material Science: Its unique properties make it suitable for creating new materials such as dyes and coatings that require halogenated compounds for enhanced performance .

Interaction studies involving 2,4,6-tribromopyrimidine focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action when used as an antimicrobial agent or in other biological applications. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular functions .

When comparing 2,4,6-tribromopyrimidine with similar compounds such as:

- 2,4-Dibromopyrimidine: This compound has two bromine substituents instead of three; thus, it may exhibit different reactivity patterns and biological activities.

- 2-Bromopyrimidine: Contains only one bromine atom; its simpler structure may lead to reduced complexity in

2,4,6-Tribromopyrimidine was first synthesized in the mid-20th century as part of efforts to explore halogenated pyrimidine derivatives. Early synthetic routes involved the direct bromination of pyrimidine or its precursors. A pivotal advancement came with the use of barbituric acid as a starting material, where sequential halogenation reactions enabled efficient production. For instance, the reaction of barbituric acid with phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) under controlled conditions yielded 2,4,6-tribromopyrimidine with high regioselectivity. By the 1990s, optimized protocols using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) further improved scalability, as detailed in a 1996 patent that achieved yields exceeding 90%. These developments positioned the compound as a critical intermediate for synthesizing bioactive molecules and functional materials.

Significance in Organic Chemistry Research

2,4,6-Tribromopyrimidine is a cornerstone in synthetic organic chemistry due to its three bromine atoms, which serve as reactive handles for nucleophilic substitution and cross-coupling reactions. Its utility spans multiple domains:

- Pharmaceuticals: As a precursor to pyrido[3,4-d]pyrimidine derivatives, it enables the synthesis of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) for non-small cell lung cancer therapy.

- Antimicrobial Agents: Derivatives such as 14av_amine16 exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial cell division protein FtsZ.

- Material Science: The compound contributes to flame-retardant polymers and resins, enhancing thermal stability in industrial applications.

Table 1: Key Applications of 2,4,6-Tribromopyrimidine

| Field | Application Example | Reference |

|---|---|---|

| Pharmaceuticals | EGFR-TKIs for cancer therapy | |

| Antimicrobials | FtsZ inhibitors against MRSA | |

| Agriculture | Herbicide intermediates | |

| Materials | Flame-retardant polymer additives |

Position in Halogenated Heterocyclic Chemistry

Within halogenated heterocycles, 2,4,6-tribromopyrimidine is distinguished by its symmetric substitution pattern and electronic effects. The electron-withdrawing bromine atoms activate the pyrimidine ring for electrophilic substitution at the 5-position while deactivating other sites, enabling precise functionalization. This contrasts with related compounds like 2,4,6-tribromophenol, where bromination enhances phenolic reactivity but limits regiochemical control. Additionally, the compound’s stability under acidic conditions makes it superior to halogenated anisoles (e.g., 2,4,6-tribromoanisole), which are prone to microbial demethylation. Its synthetic versatility is further highlighted in cross-coupling reactions, where it serves as a substrate for Suzuki-Miyaura and Buchwald-Hartwig aminations to generate trisubstituted pyrimidines.

2,4,6-Tribromopyrimidine possesses a six-membered heterocyclic ring structure containing two nitrogen atoms at positions 1 and 3, with bromine atoms substituted at positions 2, 4, and 6 [1] [2]. The molecular formula is C4HBr3N2 with a molecular weight of 316.78 grams per mole [1] [3] [2]. The compound exhibits a planar aromatic structure characteristic of pyrimidine derivatives, with the three bromine substituents arranged symmetrically around the pyrimidine core [1] [4].

The International Union of Pure and Applied Chemistry name for this compound is 2,4,6-tribromopyrimidine, and its Chemical Abstracts Service registry number is 36847-11-7 [1] [3] [2]. The Simplified Molecular Input Line Entry System representation is BrC1=CC(Br)=NC(Br)=N1, indicating the connectivity pattern of the atoms within the molecular framework [2] [4] [5].

The molecular geometry of 2,4,6-tribromopyrimidine reflects the planar nature of the pyrimidine ring system, with the bromine atoms lying approximately in the same plane as the heterocyclic core [1]. The presence of three bromine substituents creates a symmetrical molecular architecture that influences both the physical and chemical properties of the compound [6] [7].

Crystallographic Data

Limited crystallographic data is available for 2,4,6-tribromopyrimidine in the current literature. However, related pyrimidine derivatives provide insight into the expected crystal packing arrangements and structural parameters [8] [9] [10]. The compound typically crystallizes in a solid form at room temperature, appearing as a white solid [6] [7].

The molecular structure exhibits typical carbon-nitrogen bond lengths consistent with aromatic pyrimidine systems, where the ring carbon-nitrogen bonds range from approximately 1.32 to 1.35 Angstroms [10]. The carbon-carbon bonds within the pyrimidine ring typically measure between 1.38 and 1.39 Angstroms, characteristic of aromatic systems [10].

Crystal packing in halogenated pyrimidines often involves intermolecular halogen bonding interactions, which may contribute to the overall stability and arrangement of molecules within the crystal lattice [8] [10]. The three bromine substituents in 2,4,6-tribromopyrimidine are expected to participate in such interactions, influencing the crystal structure and packing efficiency [10].

Physical Properties

Melting and Boiling Points

The melting point of 2,4,6-tribromopyrimidine has been reported to range from 108 to 113 degrees Celsius [6] [7]. This melting point range reflects the crystalline nature of the compound and the intermolecular forces present in the solid state, including van der Waals interactions and potential halogen bonding between bromine atoms [6].

The boiling point of 2,4,6-tribromopyrimidine is reported as 124 degrees Celsius under reduced pressure conditions of 5 Torr [6] [7]. This relatively low boiling point under reduced pressure conditions indicates that the compound can be volatilized at moderate temperatures when the atmospheric pressure is reduced, which is useful for purification and handling procedures [6].

Solubility Profile

The solubility characteristics of 2,4,6-tribromopyrimidine are influenced by its highly brominated structure and aromatic nature [6]. The compound exhibits limited solubility in polar protic solvents due to the electron-withdrawing nature of the bromine substituents, which reduces the basicity of the pyrimidine nitrogen atoms [6] [7].

The presence of three bromine atoms significantly affects the polarity and hydrogen bonding capacity of the molecule, resulting in altered solubility patterns compared to unsubstituted pyrimidine [11]. The compound is expected to show better solubility in organic solvents such as chloroform, dichloromethane, and other halogenated solvents due to favorable interactions between the bromine substituents and the solvent molecules [6].

Stability Parameters

2,4,6-Tribromopyrimidine demonstrates thermal stability under normal storage conditions, with recommended storage at temperatures below -20 degrees Celsius in sealed, dry containers [6] [7]. The predicted density of the compound is 2.545 ± 0.06 grams per cubic centimeter, indicating a relatively high density due to the presence of three heavy bromine atoms [6] [7].

The compound exhibits a predicted pKa value of -7.31 ± 0.30, indicating strong acidity and low basicity compared to unsubstituted pyrimidine [6] [7]. This significant shift in acidity is attributed to the strong electron-withdrawing effects of the three bromine substituents, which stabilize the conjugate base and enhance the acidic character of the molecule [6].

The stability profile includes considerations for photochemical stability, as halogenated pyrimidines can undergo photodegradation under ultraviolet light exposure [12]. Storage in amber glass containers and protection from light are recommended to maintain chemical integrity [4] [5].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of 2,4,6-tribromopyrimidine exhibits a characteristic pattern reflecting the molecular symmetry and electronic environment [11]. The single aromatic proton at position 5 of the pyrimidine ring appears as a singlet due to the symmetrical arrangement of the bromine substituents [11].

In pyrimidine derivatives, aromatic protons typically appear in the chemical shift range of 7.2 to 9.3 parts per million, with the exact position dependent on the nature and position of substituents [13] [11]. The electron-withdrawing bromine atoms are expected to cause a downfield shift of the remaining aromatic proton compared to unsubstituted pyrimidine [11].

The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule [14] [15]. In pyrimidine systems, carbon atoms attached to nitrogen typically appear around 150 parts per million, while aromatic carbons bearing hydrogen appear around 124-136 parts per million [15]. The carbons bearing bromine substituents are expected to show characteristic upfield shifts due to the heavy atom effect and altered electronic environment [14].

Infrared Spectroscopic Profile

The infrared spectrum of 2,4,6-tribromopyrimidine exhibits characteristic absorption bands associated with the pyrimidine ring system and carbon-bromine bonds [16] [17]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations typically appear in the region of 1400-1600 wavenumbers, with specific frequencies dependent on the substitution pattern [16].

Carbon-hydrogen stretching vibrations for the aromatic proton appear around 3000-3100 wavenumbers, while the carbon-bromine stretching modes are expected in the lower frequency region around 500-700 wavenumbers [16] [17]. The pyrimidine ring breathing modes and skeletal vibrations contribute to the fingerprint region between 600-1500 wavenumbers [16].

The infrared spectroscopic data serves as a valuable tool for structural confirmation and purity assessment, with characteristic absorption patterns that distinguish 2,4,6-tribromopyrimidine from other halogenated pyrimidine isomers [16] [17].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2,4,6-tribromopyrimidine reflects the electronic transitions within the aromatic system and the influence of bromine substituents [12]. Halogenated pyrimidines typically exhibit absorption bands in the region of 200-350 nanometers, corresponding to π→π* and n→π* electronic transitions [12].

The presence of bromine atoms introduces additional electronic states and can cause bathochromic shifts compared to unsubstituted pyrimidine [12]. The heavy atom effect of bromine also enhances intersystem crossing and may influence the photophysical properties of the molecule [12].

Comparative studies with other halogenated pyrimidines have shown that the effect of halogen substitution becomes more pronounced at higher photon energies, with significant differences observed in the vacuum ultraviolet region [12] [18]. The absorption characteristics are important for understanding the photochemical behavior and potential applications of the compound [12].

Mass Spectrometric Data

The mass spectrum of 2,4,6-tribromopyrimidine exhibits a characteristic isotope pattern due to the presence of three bromine atoms [1] [19]. Bromine exists as two stable isotopes, Br-79 and Br-81, in approximately equal abundance, leading to a complex isotope pattern for tribrominated compounds [19].

The molecular ion peak appears at mass-to-charge ratio 316/318/320/322, reflecting the different combinations of bromine isotopes [1] [20]. The base peak and fragmentation pattern provide structural information, with common fragmentation pathways including the loss of bromine atoms and formation of pyrimidine-containing fragments [19].

Mass spectrometric analysis serves as a definitive method for molecular weight confirmation and structural elucidation, particularly useful for distinguishing between different tribromopyrimidine isomers [1] [19]. The electron ionization mass spectrum provides characteristic fragmentation patterns that can be used for compound identification and purity assessment [19].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4HBr3N2 | [1] [3] [2] |

| Molecular Weight | 316.78 g/mol | [1] [3] [2] |

| Melting Point | 108-113°C | [6] [7] |

| Boiling Point | 124°C (5 Torr) | [6] [7] |

| Density | 2.545 ± 0.06 g/cm³ | [6] [7] |

| pKa | -7.31 ± 0.30 | [6] [7] |

| Chemical Abstracts Service Number | 36847-11-7 | [1] [3] [2] |

| Storage Temperature | Below -20°C | [6] [7] |

XLogP3

GHS Hazard Statements

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant